molecular formula C12HBr7O B027026 Heptabromodibenzofuran CAS No. 107555-95-3

Heptabromodibenzofuran

Cat. No.: B027026
CAS No.: 107555-95-3
M. Wt: 720.5 g/mol
InChI Key: JISOUFWSRUCDMJ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8-Heptabromodibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C12HBr7O . This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is often studied in the context of environmental pollutants due to its persistence and potential bioaccumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7,8-Heptabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.

Industrial Production Methods

Industrial production of 1,2,3,4,6,7,8-Heptabromodibenzofuran may involve large-scale bromination processes, where dibenzofuran is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8-Heptabromodibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran quinones, while reduction can produce less brominated dibenzofurans.

Scientific Research Applications

1,2,3,4,6,7,8-Heptabromodibenzofuran has several scientific research applications:

    Environmental Chemistry: Studied as a persistent organic pollutant and its impact on ecosystems.

    Analytical Chemistry: Used as a standard in the analysis of brominated compounds in environmental samples.

    Toxicology: Investigated for its toxic effects on living organisms and potential health risks.

    Material Science: Explored for its potential use in flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8-Heptabromodibenzofuran involves its interaction with biological molecules. It can bind to proteins and DNA, potentially causing disruptions in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to induce oxidative stress and interfere with endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6,7,8-Heptachlorodibenzofuran: A chlorinated analog with similar environmental persistence and toxicity.

    1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin: Another brominated compound with similar chemical properties but different structural features.

Uniqueness

1,2,3,4,6,7,8-Heptabromodibenzofuran is unique due to its high bromine content and specific bromination pattern, which imparts distinct chemical reactivity and environmental behavior compared to its chlorinated and less brominated counterparts.

Properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISOUFWSRUCDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073779
Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62994-32-5, 107555-95-3
Record name Heptabromodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,7,8-heptabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptabromodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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